molecular formula C20H22N2O4S B2735917 3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide CAS No. 2034356-04-0

3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide

Cat. No.: B2735917
CAS No.: 2034356-04-0
M. Wt: 386.47
InChI Key: LTYFYUGTSIEWRF-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The 2-oxopyrrolidin-1-yl group can be synthesized via the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Amide Bond Formation: The final step involves coupling the sulfonylated phenyl derivative with the pyrrolidinone-containing phenyl derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, leading to the formation of alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain biological targets due to its structural features. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, especially in the context of diseases where modulation of specific biological pathways is beneficial. Its structure suggests it might interact with proteins or other biomolecules in a way that could be harnessed for therapeutic purposes.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the compound.

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Protein Binding: The compound may bind to proteins, affecting their structure and function, which could lead to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a range of chemical modifications and interactions that may not be possible with closely related compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-27(25,26)18-10-7-15(8-11-18)9-12-19(23)21-16-4-2-5-17(14-16)22-13-3-6-20(22)24/h2,4-5,7-8,10-11,14H,3,6,9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYFYUGTSIEWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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